molecular formula C20H34O B14808806 (5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol

(5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol

Cat. No.: B14808806
M. Wt: 290.5 g/mol
InChI Key: NYBCZSBDKXGAGM-CGRWFSSPSA-N
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Description

(5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol is an organic compound belonging to the class of eicosanoids. It is characterized by the presence of four conjugated double bonds and a hydroxyl group at the terminal position. This compound is known for its biological significance and is often studied in the context of lipid metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the reduction of (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound from renewable resources. This method is advantageous due to its sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid.

    Reduction: The double bonds can be selectively reduced to form saturated or partially saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: (5E,8E,11E,14E)-icosa-5,8,11,

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(5E,8E,11E,14E)-icosa-5,8,11,14-tetraen-1-ol

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6+,10-9+,13-12+,16-15+

InChI Key

NYBCZSBDKXGAGM-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCO

Origin of Product

United States

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